N-cyclohexyl-N-ethyl-2-methylbenzamide
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Overview
Description
N-cyclohexyl-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C16H23NO It is a benzamide derivative characterized by the presence of a cyclohexyl and an ethyl group attached to the nitrogen atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-ethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with cyclohexylamine and ethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzamide.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-bromobenzamide: Similar structure but with a bromine atom instead of an ethyl group.
N-cyclohexyl-N-methylbenzamide: Lacks the ethyl group present in N-cyclohexyl-N-ethyl-2-methylbenzamide.
2-amino-N-cyclohexyl-N-methylbenzylamine: Contains an amino group instead of an amide group.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h7-9,12,14H,3-6,10-11H2,1-2H3 |
InChI Key |
DYHYTAPZKFMABH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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